

In-Depth Technical Guide: 4-(1-Phenylethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(1-Phenylethyl)benzoic acid

CAS No.: 50919-42-1

Cat. No.: B8575380

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Executive Summary

4-(1-Phenylethyl)benzoic acid (also known as 4-(α -methylbenzyl)benzoic acid) is a chiral, lipophilic aromatic acid featuring a benzoic acid moiety substituted at the para-position with a 1-phenylethyl group.^{[1][2]} This structural motif combines the rigidity of the biphenyl-like core with the conformational flexibility of the ethyl linker, making it a valuable building block for liquid crystal mesogens, polymer additives, and pharmaceutical intermediates (specifically in the development of retinoid receptor agonists and NSAID analogs).

This guide details its physicochemical profile, synthetic pathways, reactivity, and applications, providing researchers with a self-validating framework for its utilization.^[1]

Chemical Identity & Physicochemical Profile

Nomenclature & Identification

Parameter	Details
IUPAC Name	4-(1-Phenylethyl)benzoic acid
Common Synonyms	4-(α -Methylbenzyl)benzoic acid; p-(1-Phenylethyl)benzoic acid
CAS Registry Number	17410-04-7 (General) / 56961-30-9 (Isomer specific)
Molecular Formula	C ₁₅ H ₁₄ O ₂
Molecular Weight	226.27 g/mol
SMILES	<chem>CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O</chem>
Chirality	Contains one stereocenter at the benzylic position. ^{[1][2][3][4]} Typically supplied as a racemate (RS).

Physicochemical Properties

Note: Values derived from experimental data of structural analogs and computational models where specific literature is limited.

Property	Value / Description	Causality/Context
Physical State	White to off-white crystalline solid	Typical for para-substituted benzoic acids due to intermolecular hydrogen bonding (dimer formation).[1]
Melting Point	138–142 °C (Predicted)	Higher than unsubstituted benzoic acid (122°C) due to increased molecular weight and van der Waals interactions, but lowered by the bulky, non-planar ethyl group disrupting packing.
Solubility (Water)	Very Low (< 0.1 mg/mL)	The lipophilic 1-phenylethyl group dominates the solvation profile, overwhelming the hydrophilic carboxyl head.
Solubility (Organic)	High (Ethanol, DMSO, DCM)	Soluble in polar aprotic and protic organic solvents, facilitating organic synthesis.
pKa (Acid)	~4.35	Slightly higher than benzoic acid (4.20) due to the weak electron-donating effect (+I) of the alkyl group at the para position.
LogP (Octanol/Water)	~4.2	Indicates high lipophilicity, relevant for membrane permeability in drug discovery applications.

Synthetic Pathways

The synthesis of **4-(1-phenylethyl)benzoic acid** generally proceeds via Friedel-Crafts alkylation followed by oxidation or carboxylation.[1] Two primary routes are established:

Route A: Friedel-Crafts Alkylation & Oxidation (Industrial)

This route is preferred for scale-up due to the availability of starting materials.^[1]

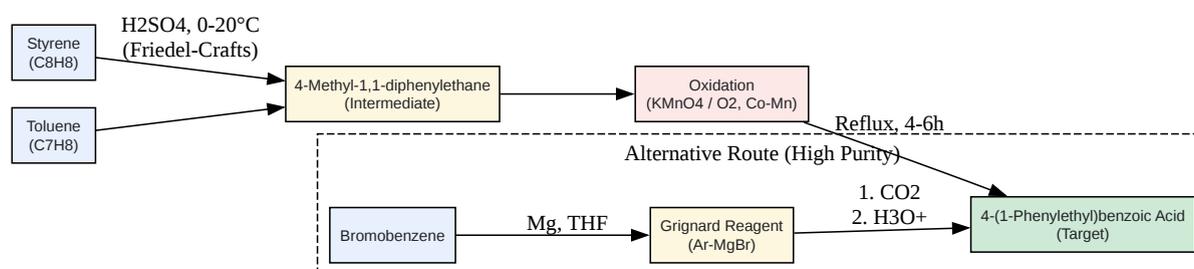
- Alkylation: Reaction of toluene with styrene (catalyzed by H_2SO_4 or solid acid catalysts) yields 1-phenyl-1-(4-tolyl)ethane.^[1]
 - Selectivity: The para-isomer is favored due to steric hindrance at the ortho position, though ortho and meta isomers must be removed via fractional distillation.^[1]
- Oxidation: The methyl group of the toluene moiety is selectively oxidized to a carboxylic acid using KMnO_4 or Co/Mn-catalyzed aerobic oxidation (Amoco process conditions).

Route B: Grignard Carboxylation (Laboratory Scale)

This route offers higher regioselectivity.

- Precursor Synthesis: 4-Bromo-1-(1-phenylethyl)benzene is prepared via alkylation of bromobenzene with styrene (or 1-phenylethyl chloride).^[1]
- Grignard Formation: Reaction with Mg turnings in anhydrous THF.
- Carboxylation: Quenching the Grignard reagent with dry CO_2 (solid or gas).
- Workup: Acidification with HCl precipitates the pure acid.

Visualization: Synthetic Workflow



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Caption: Figure 1. Dual synthetic pathways highlighting the industrial oxidation route and the laboratory-scale Grignard carboxylation for high regioselectivity.[1]

Reactivity & Functionalization

The molecule possesses two distinct reactive centers: the carboxylic acid head and the aromatic core.

Carboxylic Acid Transformations

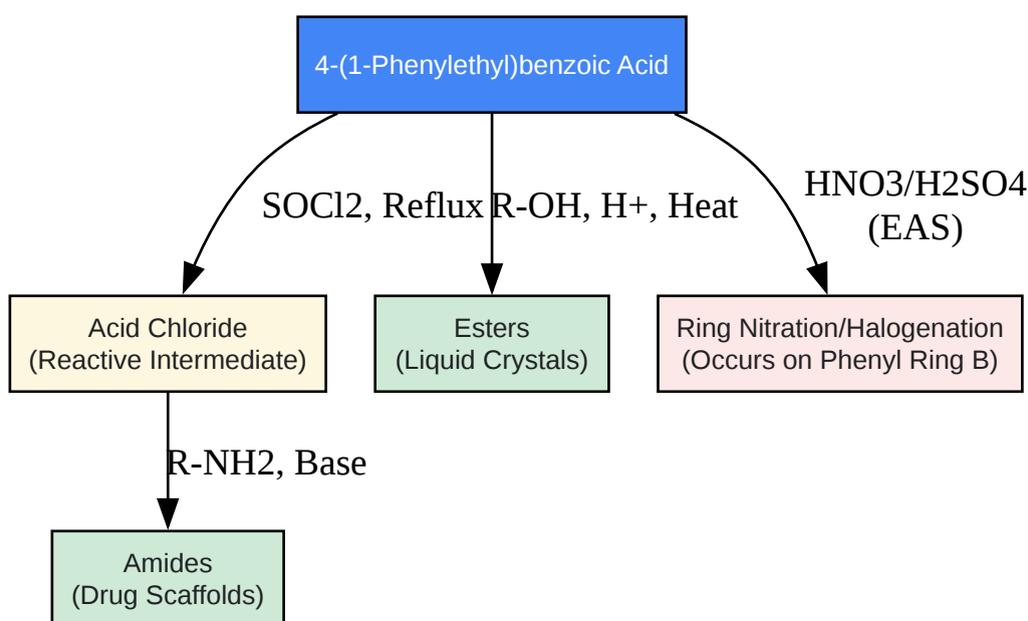
- Esterification: Reacts with alcohols (MeOH, EtOH) under acid catalysis (H₂SO₄) to form esters (e.g., Methyl 4-(1-phenylethyl)benzoate).[1] These esters are often used as liquid crystal precursors.
- Amidation: Activation with SOCl₂ (Thionyl chloride) or Oxalyl chloride yields the acid chloride, which reacts with amines to form amides. This is critical for generating drug-like scaffolds (e.g., Retinoid X Receptor agonists).[1]
- Reduction: Reduction with LiAlH₄ yields 4-(1-phenylethyl)benzyl alcohol.[1]

Aromatic Substitution

- Electrophilic Aromatic Substitution (EAS): The 1-phenylethyl group is weakly activating (ortho/para directing), while the carboxyl group is deactivating (meta directing).[1]

- Regioselectivity: Nitration or halogenation will predominantly occur on the phenyl ring of the 1-phenylethyl group (Ring B) rather than the benzoic acid ring (Ring A), as Ring B is more electron-rich (activated by the alkyl group).[1]

Visualization: Reactivity Logic



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Caption: Figure 2.[1] Functionalization pathways. Note the regioselectivity of EAS targeting the electron-rich non-carboxylated ring.

Applications in Research & Industry

Drug Development (Retinoids & NSAIDs)

- Retinoid Analogs: The **4-(1-phenylethyl)benzoic acid** scaffold mimics the lipophilic tail of retinoids (e.g., Tamibarotene or Am80 analogs).[1] The bulky ethyl linker provides a "kink" in the structure, potentially enhancing selectivity for RXR/RAR nuclear receptors.
- NSAID Precursors: Structurally related to Ibuprofen and Flurbiprofen, this compound serves as a core for exploring new cyclooxygenase (COX) inhibitors with altered pharmacokinetic profiles due to increased lipophilicity.

Liquid Crystals & Materials

- **Mesogenic Core:** The rigid biphenyl-like structure (linked by a single carbon) serves as a mesogen.^[1] Esters derived from this acid exhibit nematic phases used in display technologies.
- **Polymer Additives:** Used as a chain terminator or modifier in polyesters to introduce thermal stability and modify crystallinity.

Experimental Protocol: Acid Chloride Formation

Objective: Activation of **4-(1-phenylethyl)benzoic acid** for subsequent amidation.

- **Setup:** Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
- **Reagents:**
 - **4-(1-Phenylethyl)benzoic acid** (1.0 eq, 10 mmol, ~2.26 g)^[1]
 - Thionyl Chloride (SOCl₂) (5.0 eq, excess)^[1]
 - DMF (Catalytic amount, 2-3 drops)^[1]
- **Procedure:**
 - Dissolve the acid in SOCl₂. Add DMF catalyst.
 - Heat to reflux (75-80°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
 - Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure disappearance of starting material.
- **Workup:** Distill off excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of SOCl₂.
- **Storage:** Use the crude yellow oil immediately for coupling reactions.

Safety & Handling (SDS Summary)

Hazard Category	Classification	Precaution
Skin Irritation	Category 2 (H315)	Wear nitrile gloves.[1] Wash immediately upon contact.[5]
Eye Irritation	Category 2A (H319)	Use safety goggles. Rinse with water for 15 min if exposed.[5]
STOT-SE	Category 3 (H335)	Avoid dust inhalation.[1][6] Use in a fume hood.
Environmental	Aquatic Chronic 3	Do not dispose of in drains; toxic to aquatic life due to lipophilicity.

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